Cas no 2095409-06-4 (3-azabicyclo[3.3.1]nonan-3-amine hydrochloride)
3-azabicyclo[3.3.1]nonan-3-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-azabicyclo[3.3.1]nonan-3-amine hydrochloride
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3-azabicyclo[3.3.1]nonan-3-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM436750-100mg |
3-azabicyclo[3.3.1]nonan-3-amine hydrochloride |
2095409-06-4 | 95%+ | 100mg |
$*** | 2023-03-29 | |
| Chemenu | CM436750-250mg |
3-azabicyclo[3.3.1]nonan-3-amine hydrochloride |
2095409-06-4 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM436750-500mg |
3-azabicyclo[3.3.1]nonan-3-amine hydrochloride |
2095409-06-4 | 95%+ | 500mg |
$*** | 2023-03-29 | |
| Enamine | EN300-367210-0.05g |
3-azabicyclo[3.3.1]nonan-3-amine hydrochloride |
2095409-06-4 | 95.0% | 0.05g |
$306.0 | 2025-03-18 | |
| Enamine | EN300-367210-0.1g |
3-azabicyclo[3.3.1]nonan-3-amine hydrochloride |
2095409-06-4 | 95.0% | 0.1g |
$457.0 | 2025-03-18 | |
| Enamine | EN300-367210-0.25g |
3-azabicyclo[3.3.1]nonan-3-amine hydrochloride |
2095409-06-4 | 95.0% | 0.25g |
$650.0 | 2025-03-18 | |
| Enamine | EN300-367210-0.5g |
3-azabicyclo[3.3.1]nonan-3-amine hydrochloride |
2095409-06-4 | 95.0% | 0.5g |
$1025.0 | 2025-03-18 | |
| Enamine | EN300-367210-1.0g |
3-azabicyclo[3.3.1]nonan-3-amine hydrochloride |
2095409-06-4 | 95.0% | 1.0g |
$1315.0 | 2025-03-18 | |
| Enamine | EN300-367210-2.5g |
3-azabicyclo[3.3.1]nonan-3-amine hydrochloride |
2095409-06-4 | 95.0% | 2.5g |
$2576.0 | 2025-03-18 | |
| Enamine | EN300-367210-5.0g |
3-azabicyclo[3.3.1]nonan-3-amine hydrochloride |
2095409-06-4 | 95.0% | 5.0g |
$3812.0 | 2025-03-18 |
3-azabicyclo[3.3.1]nonan-3-amine hydrochloride Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 3-azabicyclo[3.3.1]nonan-3-amine hydrochloride
3-Azabicyclo[3.3.1]Nonan-3-Amine Hydrochloride: A Comprehensive Overview
The compound with CAS No 2095409-06-4, commonly referred to as 3-azabicyclo[3.3.1]nonan-3-amine hydrochloride, is a fascinating molecule with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of bicyclic amines, which are known for their unique structural properties and versatile functionalities. The bicyclo[3.3.1]nonane framework is a tricyclic structure, making it highly rigid and stable, which contributes to its potential in drug design and material science.
3-Azabicyclo[3.3.1]nonan-amine hydrochloride is synthesized through a series of well-established organic reactions, including ring-closing metathesis and subsequent functionalization. The synthesis process involves the formation of the bicyclic framework followed by the introduction of the amine group, which is then converted into its hydrochloride salt form. This hydrochloride salt is highly soluble in water, making it suitable for various applications in pharmaceuticals and chemical industries.
Recent studies have highlighted the potential of bicyclo[3.3.1]nonane derivatives in drug delivery systems due to their ability to act as carriers for hydrophobic drugs. The rigid structure of the molecule allows for controlled drug release, enhancing bioavailability and reducing side effects. Additionally, the azabicyclo framework has shown promise in enzyme inhibition studies, particularly in targeting kinases involved in cancer progression.
In terms of physical properties, 3-azabicyclo[3.3.1]nonan-amine hydrochloride exhibits a melting point of approximately 240°C and a boiling point around 420°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it ideal for use in organic synthesis reactions. The compound also demonstrates moderate stability under physiological conditions, which is crucial for its application in pharmaceutical formulations.
One of the most significant advancements involving this compound is its role in the development of novel antibiotics. Researchers have found that bicyclo[3.3.1]nonane derivatives can inhibit bacterial protein synthesis by targeting ribosomal RNA, offering a new avenue for combating antibiotic-resistant infections. Furthermore, the azabicyclo structure has been incorporated into peptide-based vaccines, enhancing their immunogenicity and efficacy.
The synthesis of bicyclo[3.3.1]nonane derivatives has also been optimized using green chemistry principles, reducing environmental impact and improving cost-efficiency. For instance, catalytic hydrogenation techniques have been employed to achieve high yields while minimizing waste generation.
In conclusion, 3-azabicyclo[3.3.1]nonan-amine hydrochloride (CAS No 2095409-06-4) stands out as a versatile compound with immense potential across multiple disciplines. Its unique structural features and favorable physical properties make it an invaluable tool in drug discovery, material science, and chemical synthesis.
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